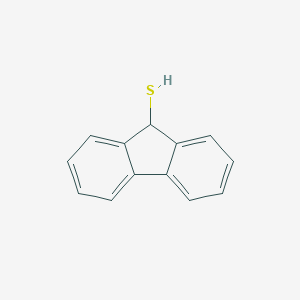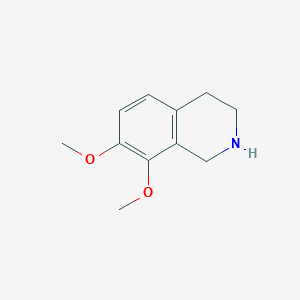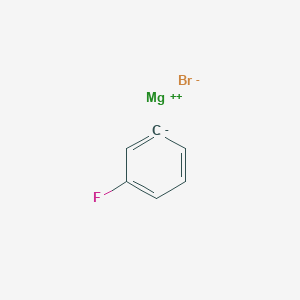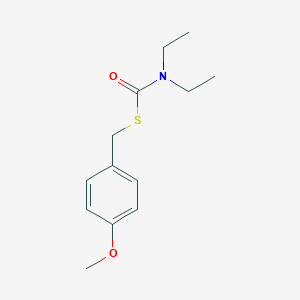
Platinum(2+), tetraamminedihydroxy-
Overview
Description
Platinum(2+), tetraamminedihydroxy- is an inorganic platinum compound with the chemical formula [Pt(NH3)4(OH)2]. It is commonly used as a precursor for the preparation of various platinum complexes and catalysts. This compound is known for its applications in catalysis and its role in scientific research, particularly in the fields of chemistry and medicine.
Mechanism of Action
Target of Action
Platinum-based drugs, including Platinum(2+), tetraamminedihydroxy-, primarily target DNA within cells . Recently, approaches that target specific organelles in cancer cells have emerged as attractive alternatives to overcome these challenges .
Mode of Action
Upon entering cancer cells, platinum drugs undergo aquation, which triggers their ability to initiate cytotoxic effects against biomolecules, mainly DNA, resulting in cell death . Organelle-targeted platinum complexes demonstrate increased anticancer activity, the ability to overcome drug resistance, novel molecular mechanisms, or even lower toxicity . These strategies promote the accumulation of platinum complexes in certain intracellular areas, such as the nucleus, mitochondria, endoplasmic reticulum (ER), and lysosomes .
Biochemical Pathways
The antitumor activity of Platinum(2+), tetraamminedihydroxy- involves disruption to mitochondrial oxidative phosphorylation and glycolysis . Mitochondria are potential therapeutic targets for anticancer drugs . Platinum complexes targeting different organelles can alter the action mode of conventional platinum drugs .
Pharmacokinetics
The pharmacokinetics of platinum-based drugs is a complex process that can significantly affect their bioavailability and therapeutic efficacy . .
Result of Action
The result of Platinum(2+), tetraamminedihydroxy- action is primarily the induction of cell death . This is achieved through its interaction with DNA and the disruption of vital biochemical pathways . The compound’s ability to target specific organelles within the cell can lead to increased anticancer activity and the ability to overcome drug resistance .
Biochemical Analysis
Biochemical Properties
Platinum(2+), tetraamminedihydroxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a platinum precursor to synthesize Pt/CeO2 catalysts which are used in water-gas shift reactions . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of Platinum(2+), tetraamminedihydroxy- on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. For example, platinum complexes, including those derived from Platinum(2+), tetraamminedihydroxy-, have been reported to have antitumor activity, being effective against different types of cancer in vitro .
Molecular Mechanism
The molecular mechanism of action of Platinum(2+), tetraamminedihydroxy- involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, platinum complexes can form one valent bond with DNA and another with amino and hydroxyl groups of a protein molecule .
Dosage Effects in Animal Models
The effects of Platinum(2+), tetraamminedihydroxy- can vary with different dosages in animal modelsFor instance, cisplatin, a well-known platinum-based drug, has shown dose-dependent cytotoxic effects in various animal models .
Metabolic Pathways
Platinum(2+), tetraamminedihydroxy- is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, platinum compounds have been associated with the cysteine and methionine metabolism .
Transport and Distribution
Platinum(2+), tetraamminedihydroxy- is transported and distributed within cells and tissues. This involves transporters or binding proteins that it interacts with, as well as effects on its localization or accumulation. For instance, the copper transporter 1 is particularly important for the uptake of platinum compounds like cisplatin in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Platinum(2+), tetraamminedihydroxy- typically involves the reaction of tetraammineplatinum(II) dichloride with an anion exchange resin to replace chloride ions with hydroxide ions. This method avoids the use of silver oxide, resulting in a product with fewer impurities .
Industrial Production Methods
In industrial settings, the production of Platinum(2+), tetraamminedihydroxy- involves the use of chloroplatinic acid and hydrazine hydrochloride to remove platinum. The solution is then treated with aqueous ammonia and heated to obtain tetraammineplatinum(II) dichloride, which is subsequently converted to the hydroxide form using an anion exchange resin .
Chemical Reactions Analysis
Types of Reactions
Platinum(2+), tetraamminedihydroxy- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Platinum(2+), tetraamminedihydroxy- include hydrogen, carbon monoxide, and various organic ligands. Reaction conditions often involve controlled temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from reactions involving Platinum(2+), tetraamminedihydroxy- include various platinum complexes and catalysts, which are used in a wide range of chemical processes .
Scientific Research Applications
Platinum(2+), tetraamminedihydroxy- has numerous scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Tetraammineplatinum(II) chloride
- Diamminedinitritoplatinum(II)
- Tetraamminepalladium(II) nitrate
- Hydrogen hexahydroxyplatinate(IV)
Uniqueness
Platinum(2+), tetraamminedihydroxy- is unique due to its specific ligand arrangement and its ability to act as a versatile precursor for various platinum complexes. Its hydroxide ligands make it particularly suitable for certain catalytic applications and synthetic transformations .
Properties
IUPAC Name |
azane;platinum(2+);dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3N.2H2O.Pt/h4*1H3;2*1H2;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKCDODNDPOZKS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[OH-].[OH-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14N4O2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16455-68-8 (Parent) | |
| Record name | Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015651373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10959156 | |
| Record name | Platinum(2+) hydroxide--ammonia (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15651-37-3, 38201-97-7 | |
| Record name | Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015651373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+), tetraamminedihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038201977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum(2+), tetraamminedihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum(2+) hydroxide--ammonia (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraamminedihydroxyplatinum(2+) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraammineplatinum dihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















